molecular formula C13H26N2O B6994827 (2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one

(2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one

Cat. No.: B6994827
M. Wt: 226.36 g/mol
InChI Key: ABSMVURWMDIBTB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one is a synthetic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group, an ethylpiperidinyl group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylamino group, and the construction of the butanone backbone. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions using dimethylamine.

    Construction of the Butanone Backbone: This can be accomplished through various carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(dimethylamino)-1-(4-methylpiperidin-1-yl)butan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-2-(dimethylamino)-1-(4-phenylpiperidin-1-yl)butan-1-one: Contains a phenyl group instead of an ethyl group.

Uniqueness

(2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

(2S)-2-(dimethylamino)-1-(4-ethylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-5-11-7-9-15(10-8-11)13(16)12(6-2)14(3)4/h11-12H,5-10H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSMVURWMDIBTB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C(=O)C(CC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCN(CC1)C(=O)[C@H](CC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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